Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol is a chemical compound with the molecular formula C10H22O2Si. It is known for its applications in organic synthesis and as an intermediate in the production of various biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This reaction is carried out in an organic solvent like methylene chloride . The compound can also be synthesized through the Horner–Wadsworth–Emmons olefination, which involves the use of diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of commercially available starting materials and reagents to achieve high yields and selectivity. The process typically includes steps such as formylation, reduction, and protection of functional groups .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As a precursor to biologically active compounds with potential therapeutic applications.
Industry: In the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the modification of hydroxyl groups, which can influence the activity of enzymes and other proteins. The tert-butyl(dimethyl)silyl group serves as a protective group, preventing unwanted reactions and allowing for selective transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid,4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol is unique due to its specific structure, which includes a tert-butyl(dimethyl)silyl group that provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .
Eigenschaften
CAS-Nummer |
143158-97-8 |
---|---|
Molekularformel |
C12H26O4Si |
Molekulargewicht |
262.42 g/mol |
IUPAC-Name |
acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol |
InChI |
InChI=1S/C10H22O2Si.C2H4O2/c1-10(2,3)13(4,5)12-9-7-6-8-11;1-2(3)4/h6-7,11H,8-9H2,1-5H3;1H3,(H,3,4) |
InChI-Schlüssel |
DGYFTVRXHIFIOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)[Si](C)(C)OCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.